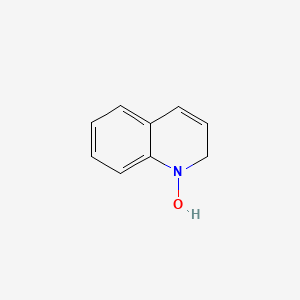
(2-Aminophenyl)(aziridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)(aziridin-1-yl)methanone is a compound that features both an aziridine ring and an aminophenyl group. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain, which makes them highly reactive and versatile in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(aziridin-1-yl)methanone can be achieved through various methods. One common approach involves the reaction of 2-aminobenzoyl chloride with aziridine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of high-temperature dehydration processes or the cyclization of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of amino alcohols to produce aziridines .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminophenyl)(aziridin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oximes or other nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amines, oximes, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
(2-Aminophenyl)(aziridin-1-yl)methanone has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Aziridine derivatives have shown potential as anticancer agents due to their ability to alkylate DNA.
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)(aziridin-1-yl)methanone involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows the compound to interact with various molecular targets, including nucleophiles and electrophiles. In biological systems, the compound can alkylate DNA, leading to cytotoxic effects that are useful in anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminophenyl)(azetidin-1-yl)methanone: Similar to (2-Aminophenyl)(aziridin-1-yl)methanone but contains a four-membered azetidine ring instead of a three-membered aziridine ring.
Aziridine-1-carbaldehyde oximes: These compounds feature an aziridine ring and an oxime group, and they have shown potential as anticancer agents.
Uniqueness
This compound is unique due to its combination of an aminophenyl group and an aziridine ring, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
98952-76-2 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2-aminophenyl)-(aziridin-1-yl)methanone |
InChI |
InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9(12)11-5-6-11/h1-4H,5-6,10H2 |
Clave InChI |
RHBIFFHXJWCARX-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


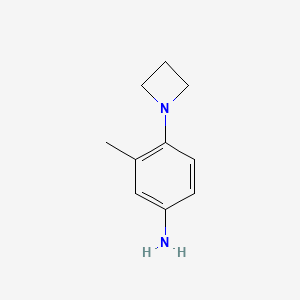
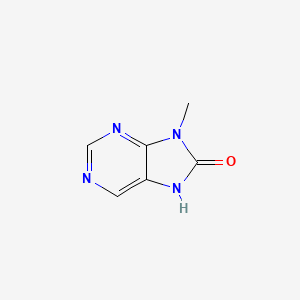
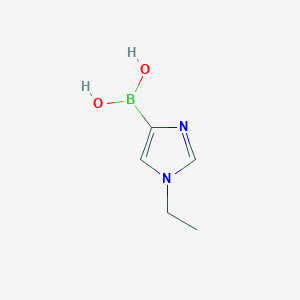


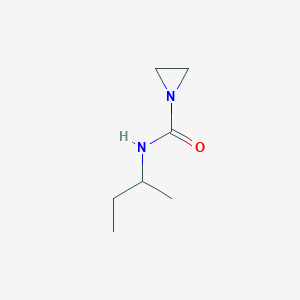
![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
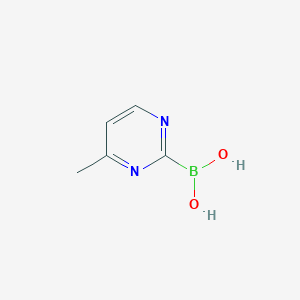
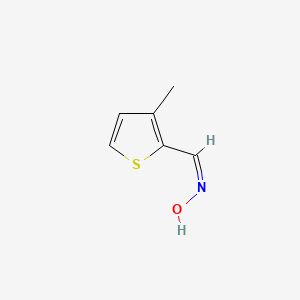
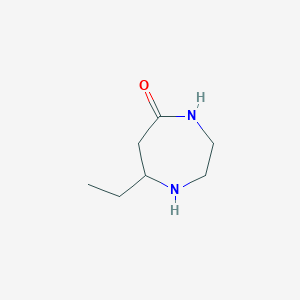
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)
